molecular formula C18H26N2O4S B6759439 N-cyclopropyl-1,1-dioxo-N-[(2-propan-2-yloxypyridin-4-yl)methyl]thiane-4-carboxamide

N-cyclopropyl-1,1-dioxo-N-[(2-propan-2-yloxypyridin-4-yl)methyl]thiane-4-carboxamide

Cat. No.: B6759439
M. Wt: 366.5 g/mol
InChI Key: XCJLHSNDGWATOH-UHFFFAOYSA-N
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Description

N-cyclopropyl-1,1-dioxo-N-[(2-propan-2-yloxypyridin-4-yl)methyl]thiane-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiane ring, a pyridine moiety, and a cyclopropyl group, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

N-cyclopropyl-1,1-dioxo-N-[(2-propan-2-yloxypyridin-4-yl)methyl]thiane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-13(2)24-17-11-14(5-8-19-17)12-20(16-3-4-16)18(21)15-6-9-25(22,23)10-7-15/h5,8,11,13,15-16H,3-4,6-7,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJLHSNDGWATOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CC(=C1)CN(C2CC2)C(=O)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1,1-dioxo-N-[(2-propan-2-yloxypyridin-4-yl)methyl]thiane-4-carboxamide typically involves multiple steps, including the formation of the thiane ring, the introduction of the pyridine moiety, and the attachment of the cyclopropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1,1-dioxo-N-[(2-propan-2-yloxypyridin-4-yl)methyl]thiane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving thiane and pyridine moieties.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1,1-dioxo-N-[(2-propan-2-yloxypyridin-4-yl)methyl]thiane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyl-1,1-dioxo-N-[(2-propan-2-yloxypyridin-4-yl)methyl]thiane-4-carboxamide include other thiane derivatives, pyridine-containing compounds, and cyclopropyl-substituted molecules.

Uniqueness

What sets this compound apart is its combination of these three distinct structural features, which may confer unique chemical and biological properties not found in other similar compounds.

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